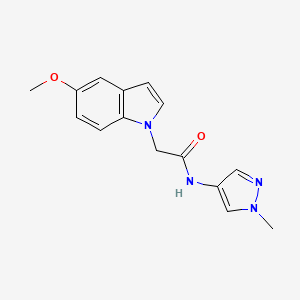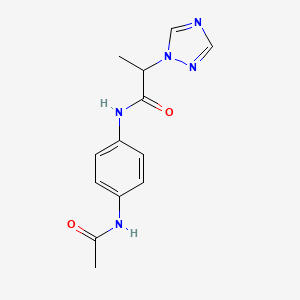
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide, also known as Furosemide, is a widely used loop diuretic medication that is commonly prescribed to treat conditions such as heart failure, liver disease, and kidney disease. The chemical compound was first synthesized in 1962 and has since become a staple in the medical industry. In
Mechanism of Action
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide works by inhibiting the sodium-potassium-chloride co-transporter in the ascending loop of Henle in the kidneys. This results in increased excretion of sodium, chloride, and water, leading to increased urine output and decreased fluid buildup in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis, which is an increase in the pH of the blood. Additionally, it can cause ototoxicity, which is damage to the inner ear resulting in hearing loss.
Advantages and Limitations for Lab Experiments
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide has several advantages for lab experiments. It is a well-studied compound that has been extensively researched, making it a reliable tool for researchers. Additionally, its diuretic properties make it useful for studying fluid and electrolyte balance in the body. However, its potential side effects, such as electrolyte imbalances and ototoxicity, must be taken into consideration when using it in lab experiments.
Future Directions
There are several potential future directions for the use of N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide in research. One area of interest is its potential use in treating hypertension and cerebral edema. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that could have improved efficacy and fewer side effects.
Conclusion:
This compound is a widely used loop diuretic medication that has been extensively studied for its diuretic properties and its ability to treat various medical conditions. Its mechanism of action involves inhibiting the sodium-potassium-chloride co-transporter in the ascending loop of Henle in the kidneys, resulting in increased excretion of sodium, chloride, and water. While it has several advantages for lab experiments, its potential side effects must be taken into consideration. There are several potential future directions for the use of this compound in research, including its potential use in treating hypertension and cerebral edema and the development of new derivatives with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide involves the reaction of furfurylamine with ethyl chloroacetate to form N-ethyl-N-(furan-3-ylmethyl)glycine ethyl ester. This is then reacted with methanesulfonyl chloride to form the final product, this compound.
Scientific Research Applications
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide has been extensively studied for its diuretic properties and its ability to treat various medical conditions. It has been shown to be effective in treating heart failure, liver disease, and kidney disease by increasing urine output and reducing fluid buildup in the body. Additionally, it has been studied for its potential use in treating hypertension and cerebral edema.
properties
IUPAC Name |
N-ethyl-N-(furan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-9(13(2,10)11)6-8-4-5-12-7-8/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLARAEHSUDTUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=COC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
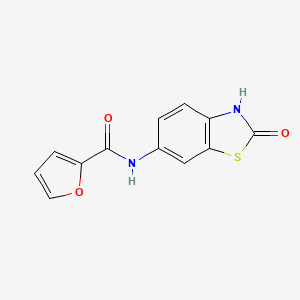
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
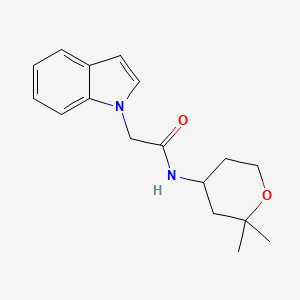

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
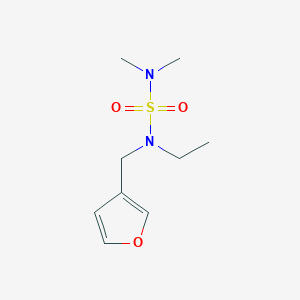
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
